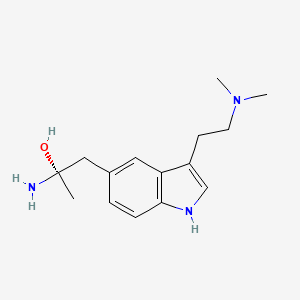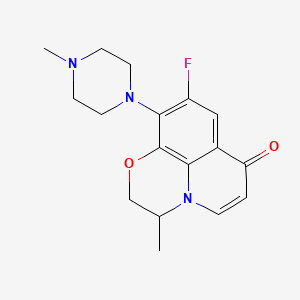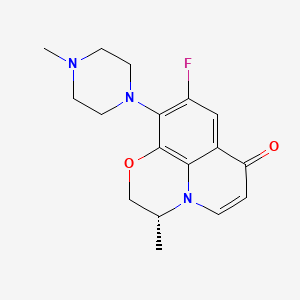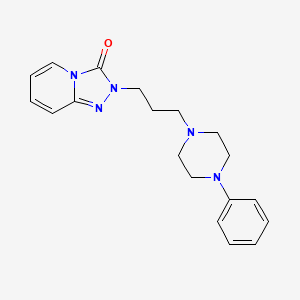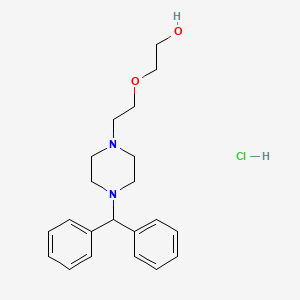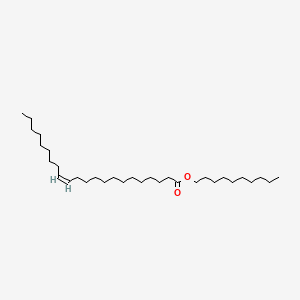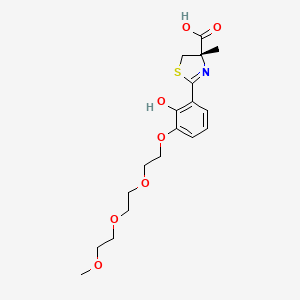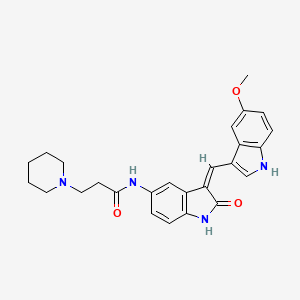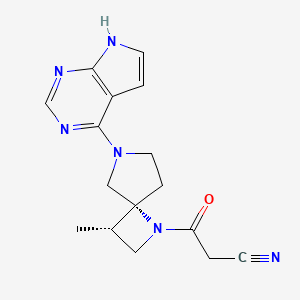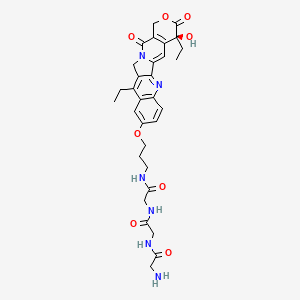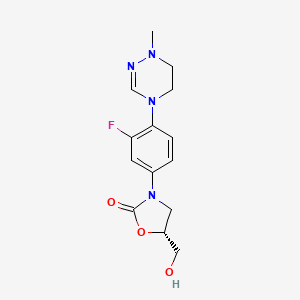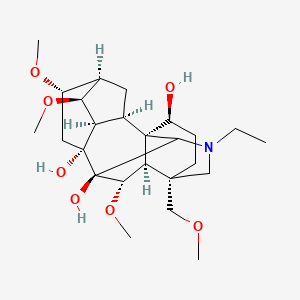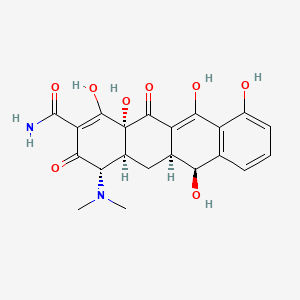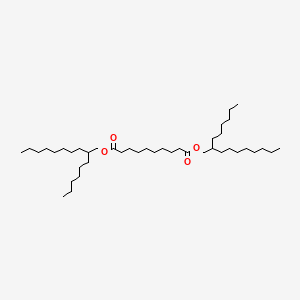
Dihexyldecyl sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyldecyl sebacate is a biochemical.
Applications De Recherche Scientifique
1. Use in Plasticizers and Its Biological Activity
Dihexyldecyl sebacate, along with other similar compounds, has been studied for its role as a plasticizer. In a study by Moody and Reddy (1978), it was shown that certain plasticizers, including dihexyldecyl sebacate, can induce hepatic peroxisome proliferation in rats, leading to an increase in liver size and changes in hepatic enzyme activities. This suggests a significant biological activity associated with its use in plastics (Moody & Reddy, 1978).
2. Role as a Corrosion Inhibitor
Yang Jixing (2007) explored the use of dihexyldecyl sebacate as a corrosion inhibitor. The study found that it can effectively suppress the electrochemical reactions responsible for the corrosion of reinforcing steel in concrete, demonstrating its potential as a protective agent in construction materials (Yang Jixing, 2007).
3. Lubricity Enhancements in Industrial Applications
Research conducted by Ahmed, Salimon, and Yarmo (2014) focused on the lubricity characteristics of sebacic acid-based esters, including dihexyldecyl sebacate. The study highlighted its ability to improve the quality of lubricants used in various industrial applications, showing that it can significantly influence properties like pour point, flash point, and oxidation stability (Ahmed, Salimon, & Yarmo, 2014).
4. Investigation of Oxidative Degradation
The oxidative degradation process of dihexyldecyl sebacate was studied by Wu, Li, Zhang, and Wang (2013). They found that this degradation can significantly impact the tribological behavior of the substance, affecting its lubrication properties and potential use in various industrial contexts (Wu, Li, Zhang, & Wang, 2013).
5. Application in Aerosol Research
In the field of aerosol science, dihexyldecyl sebacate has been used as a model substance to study particle deposition in the human respiratory tract. Heyder, Gebhart, Heigwer, Roth, and Stahlhofen (1973) utilized this compound to understand the behavior of aerosol particles, providing insights into respiratory health and drug delivery systems (Heyder, Gebhart, Heigwer, Roth, & Stahlhofen, 1973).
Propriétés
Numéro CAS |
359073-59-9 |
|---|---|
Nom du produit |
Dihexyldecyl sebacate |
Formule moléculaire |
C42H82O4 |
Poids moléculaire |
651.11 |
Nom IUPAC |
Decanedioic acid, 1,10-bis(2-hexyldecyl) ester |
InChI |
InChI=1S/C42H82O4/c1-5-9-13-17-21-27-33-39(31-25-15-11-7-3)37-45-41(43)35-29-23-19-20-24-30-36-42(44)46-38-40(32-26-16-12-8-4)34-28-22-18-14-10-6-2/h39-40H,5-38H2,1-4H3 |
Clé InChI |
JKPCEPUDNRHOCV-UHFFFAOYSA-N |
SMILES |
O=C(OCC(CCCCCC)CCCCCCCC)CCCCCCCCC(OCC(CCCCCC)CCCCCCCC)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dihexyldecyl sebacate; (+/-)-Dihexyldecyl sebacate; Decanedioic acid, bis(2-hexyldecyl) ester. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



